molecular formula C15H22ClN3O3 B1451994 3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 939986-58-0

3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1451994
CAS RN: 939986-58-0
M. Wt: 327.8 g/mol
InChI Key: NWWUWNRLXXDLSQ-UHFFFAOYSA-N
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Description

3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H22ClN3O3 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound can be used in the synthesis of heterocyclic compounds . For instance, it has been used in the synthesis of 3-(6-Chloropyridazin-3-yl)-3,4-Dihydropyridazino[4,5-b]Quinoxalin-2(1H)-ylMethanone . Heterocyclic compounds are important building blocks in synthetic chemistry and are found in many natural molecular structures .

Pharmacological Applications

Substituted quinoxalines, which can be synthesized using this compound, are an important class of benzo-fused heterocycles that constitute a scaffold of a large variety of pharmacologically active compounds . These compounds have demonstrated antibacterial , antifungal , anticancer , antituberculosis , and antimalarial activities. Some quinoxalin-2-ones and quinoxaline-2,3-di-ones exhibit antimicrobial and potential antithrombotic activities.

Agricultural Applications

The quinoxaline fragment, which can be synthesized using this compound, is the basis of different insecticides, fungicides, herbicides, and receptor antagonists . This makes it valuable in the development of new agricultural products.

Conformational Analysis

This compound can be used in conformational analysis, an actively developing area of organic chemistry . The ability of a molecule to change its conformation under the influence of intermolecular interactions is a fundamental property of many biologically active compounds and is the basis of their functioning .

Development of Antibiotics

Synthetic quinoxalines, which can be synthesized using this compound, are fragments of such antibiotics as echinomycin, levomycin, and actinomycin . These antibiotics are known to inhibit gram-positive bacteria growth and show activity against various tumor tissues .

Development of PROTACs

Although not directly related to this compound, similar compounds have been used as rigid linkers in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation . This suggests potential applications of this compound in the field of targeted protein degradation.

properties

IUPAC Name

tert-butyl 3-[(6-chloropyridazin-3-yl)oxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-8-4-5-11(9-19)10-21-13-7-6-12(16)17-18-13/h6-7,11H,4-5,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWUWNRLXXDLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671647
Record name tert-Butyl 3-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS RN

939986-58-0
Record name tert-Butyl 3-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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